molecular formula C10H13N3O B2460666 2-Azido-1-(4-methylphenyl)propan-1-ol CAS No. 1602109-74-9

2-Azido-1-(4-methylphenyl)propan-1-ol

Cat. No.: B2460666
CAS No.: 1602109-74-9
M. Wt: 191.234
InChI Key: HQVKQTSPBAOAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13N3O. It is characterized by the presence of an azido group (-N3) attached to a propanol backbone, with a 4-methylphenyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(4-methylphenyl)propan-1-ol typically involves the azidation of a suitable precursor. One common method is the reaction of 1-(4-methylphenyl)propan-1-ol with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azido-1-(4-methylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-(4-methylphenyl)propan-1-ol involves its ability to participate in azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This reaction is highly specific and efficient, making it useful for bioconjugation and the synthesis of complex molecules. The azido group acts as a reactive site, allowing the compound to form stable triazole rings with alkynes under mild conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-phenylpropan-1-ol
  • 2-Azido-1-(4-chlorophenyl)propan-1-ol
  • 2-Azido-1-(4-methoxyphenyl)propan-1-ol

Uniqueness

2-Azido-1-(4-methylphenyl)propan-1-ol is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and physical properties. This substituent can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

2-azido-1-(4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-3-5-9(6-4-7)10(14)8(2)12-13-11/h3-6,8,10,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKQTSPBAOAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)N=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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